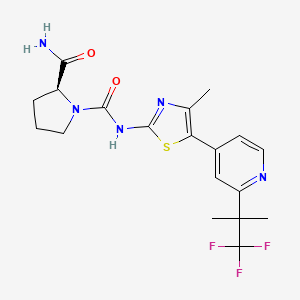![molecular formula C20H27N3O4S B612170 Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester CAS No. 1428535-92-5](/img/structure/B612170.png)
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester is involved in various synthetic processes. For instance, its reactivity with different nucleophiles leads to the formation of diverse heterocyclic compounds, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs. This synthesis utilizes substituted 3-hydroxypyrazoles prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, showing the compound's versatility in organic synthesis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
- Another study highlights the compound's utility in forming esters or amides through reactions with O- or N-nucleophiles. This is evident in the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, showcasing its role in constructing complex molecular structures (Androsov & Neckers, 2007).
Molecular Properties and Electronic Characteristics
- The compound's electronic properties have been studied, showing significant potential in molecular electronics. For example, derivatives of this compound form self-assembled monolayers on gold, displaying asymmetric current–voltage characteristics attributed to molecular rectification. This suggests potential applications in nanoelectronic devices (Ashwell, Hamilton, & High, 2003).
- Quantum chemical investigations have explored the molecular properties of related pyrrolidinones. Such studies are crucial for understanding the electronic structure and reactivity, which can be applied in designing new materials and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Applications in Peptide Synthesis
- The compound's utility in peptide synthesis is notable. For example, its derivatives have been used to investigate asymmetric induction in conjugate additions, leading to high stereoselectivity and good yields. This is significant for synthesizing pharmaceutical intermediates like captopril (Kim, Lee, Hwang, & Kim, 2005).
Propriétés
Numéro CAS |
1428535-92-5 |
|---|---|
Nom du produit |
Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester |
Formule moléculaire |
C20H27N3O4S |
Poids moléculaire |
405.51 |
Nom IUPAC |
S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate |
InChI |
InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1 |
Clé InChI |
QGYPCQAYENIOOF-DLBZAZTESA-N |
SMILES |
CC(SCCCCC[C@H](NC([C@@H](CC1)NC1=O)=O)C(NC2=CC=CC=C2)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ST7612AA1; ST 7612AA1; ST7612AA1. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
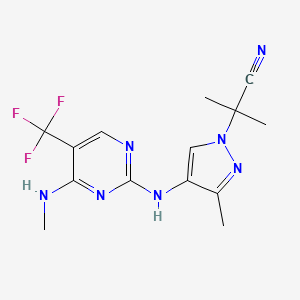
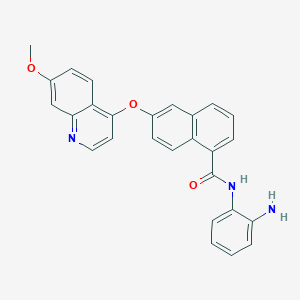

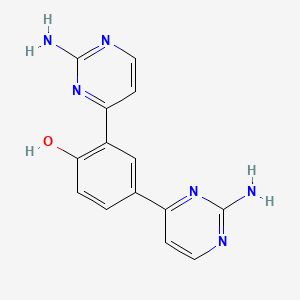
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
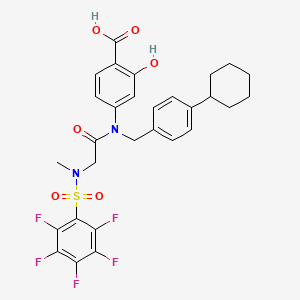
![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)
